molecular formula C23H34N2O2 B4854162 2-(butyrylamino)-N,N-dicyclohexylbenzamide CAS No. 5484-26-4

2-(butyrylamino)-N,N-dicyclohexylbenzamide

Katalognummer B4854162
CAS-Nummer: 5484-26-4
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: IWENFTMUEUKFCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(butyrylamino)-N,N-dicyclohexylbenzamide, also known as BDCRB, is a synthetic compound that has been extensively studied for its potential use in scientific research. BDCRB belongs to the class of benzamides and is structurally similar to the anti-cancer drug, tamoxifen. BDCRB has been shown to have a wide range of biological effects and has been used in various research studies to investigate its mechanism of action and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-(butyrylamino)-N,N-dicyclohexylbenzamide is not fully understood, but it is believed to involve the binding of 2-(butyrylamino)-N,N-dicyclohexylbenzamide to specific sites on the target proteins and enzymes. 2-(butyrylamino)-N,N-dicyclohexylbenzamide has been shown to bind to the ATP-binding site of PKC and CaMKII, thereby inhibiting their activity. 2-(butyrylamino)-N,N-dicyclohexylbenzamide has also been shown to bind to the γ-subunit of AMPK, which leads to the activation of AMPK.
Biochemical and Physiological Effects:
2-(butyrylamino)-N,N-dicyclohexylbenzamide has been shown to have a wide range of biochemical and physiological effects. 2-(butyrylamino)-N,N-dicyclohexylbenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the inhibition of PKC and CaMKII. 2-(butyrylamino)-N,N-dicyclohexylbenzamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, possibly through the activation of AMPK. 2-(butyrylamino)-N,N-dicyclohexylbenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

2-(butyrylamino)-N,N-dicyclohexylbenzamide has several advantages for use in lab experiments. 2-(butyrylamino)-N,N-dicyclohexylbenzamide is a synthetic compound that can be easily synthesized and purified. 2-(butyrylamino)-N,N-dicyclohexylbenzamide has also been extensively studied and its mechanism of action is well understood. However, 2-(butyrylamino)-N,N-dicyclohexylbenzamide also has some limitations. 2-(butyrylamino)-N,N-dicyclohexylbenzamide has low solubility in water, which can limit its use in certain experimental conditions. 2-(butyrylamino)-N,N-dicyclohexylbenzamide also has potential off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of 2-(butyrylamino)-N,N-dicyclohexylbenzamide. One direction is to investigate the potential therapeutic applications of 2-(butyrylamino)-N,N-dicyclohexylbenzamide in cancer and metabolic diseases. Another direction is to investigate the potential neuroprotective effects of 2-(butyrylamino)-N,N-dicyclohexylbenzamide in animal models of neurodegenerative diseases. Further studies are also needed to better understand the mechanism of action of 2-(butyrylamino)-N,N-dicyclohexylbenzamide and to identify potential off-target effects.

Wissenschaftliche Forschungsanwendungen

2-(butyrylamino)-N,N-dicyclohexylbenzamide has been used in a variety of scientific research studies due to its ability to modulate the activity of certain proteins and enzymes. 2-(butyrylamino)-N,N-dicyclohexylbenzamide has been shown to inhibit the activity of protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII), which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. 2-(butyrylamino)-N,N-dicyclohexylbenzamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in energy metabolism and cellular homeostasis.

Eigenschaften

IUPAC Name

2-(butanoylamino)-N,N-dicyclohexylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O2/c1-2-11-22(26)24-21-17-10-9-16-20(21)23(27)25(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h9-10,16-19H,2-8,11-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWENFTMUEUKFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)N(C2CCCCC2)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366018
Record name ZINC02464180
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Butyrylamino)-N~1~,N~1~-dicyclohexylbenzamide

CAS RN

5484-26-4
Record name ZINC02464180
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(butyrylamino)-N,N-dicyclohexylbenzamide
Reactant of Route 2
Reactant of Route 2
2-(butyrylamino)-N,N-dicyclohexylbenzamide
Reactant of Route 3
Reactant of Route 3
2-(butyrylamino)-N,N-dicyclohexylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(butyrylamino)-N,N-dicyclohexylbenzamide
Reactant of Route 5
Reactant of Route 5
2-(butyrylamino)-N,N-dicyclohexylbenzamide
Reactant of Route 6
Reactant of Route 6
2-(butyrylamino)-N,N-dicyclohexylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.